molecular formula C11H16N2O2 B1611479 2-Methyl-4-nitro-N,N-diethylaniline CAS No. 63494-57-5

2-Methyl-4-nitro-N,N-diethylaniline

Cat. No.: B1611479
CAS No.: 63494-57-5
M. Wt: 208.26 g/mol
InChI Key: HSCVEDHMFBCUQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-4-nitro-N,N-diethylaniline is a useful research compound. Its molecular formula is C11H16N2O2 and its molecular weight is 208.26 g/mol. The purity is usually 95%.
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Properties

CAS No.

63494-57-5

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

N,N-diethyl-2-methyl-4-nitroaniline

InChI

InChI=1S/C11H16N2O2/c1-4-12(5-2)11-7-6-10(13(14)15)8-9(11)3/h6-8H,4-5H2,1-3H3

InChI Key

HSCVEDHMFBCUQI-UHFFFAOYSA-N

SMILES

CCN(CC)C1=C(C=C(C=C1)[N+](=O)[O-])C

Canonical SMILES

CCN(CC)C1=C(C=C(C=C1)[N+](=O)[O-])C

Origin of Product

United States

Synthesis routes and methods

Procedure details

3N Sulfuric acid (20 ml) was added dropwise to a stirred solution of 20% acetaldehyde (10 ml, 45.45 mmol) in THF (10 ml) at 0° C. After 15 min, this mixture was added to a solution of 2-methyl-4-nitro aniline (1 g, 6.6 mmol) in THF (10 ml). Sodium borohydride (1.5 g, 40.5 mmol) was added portion-wise and the reaction mixture was stirred at room temperature for 2 hr. The reaction mixture was then diluted with water (60 ml), basified with sodium carbonate, and extracted with ethyl acetate. The organic layer was washed with water, brine and dried. Evaporation to dryness gave a residue, which was chromatographed over silica gel using 0-3% ethyl acetate in pet ether to give diethyl-(2-methyl-4-nitro-phenyl)-amine (720 mg, 50%) as oil.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
1.5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
60 mL
Type
solvent
Reaction Step Five

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